molecular formula C20H40O3 B076070 2-Hydroxyphytanic acid CAS No. 14721-68-7

2-Hydroxyphytanic acid

カタログ番号 B076070
CAS番号: 14721-68-7
分子量: 328.5 g/mol
InChIキー: CGKMKXBKVBXUGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxyphytanic acid is an alpha-hydroxy fatty acid formed from phytanic acid by bacterial cytochrome P450 . It is also formed in human peroxisomal disorders . It is functionally related to phytanic acid . It is a 20- carbon, methyl-branched hydroxy fatty acid and intermediate in phytanic acid degradation . It accumulates in patients with peroxisomal disorders .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyphytanic acid is C20H40O3 . The IUPAC name is (2S)-2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid . The InChI is 1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)/t16?,17?,18?,19-/m0/s1 .


Chemical Reactions Analysis

The degradation of the first intermediate in the alpha-oxidation of phytanic acid, 2-hydroxyphytanoyl-CoA, was investigated . 2-Hydroxyphytanic acid was converted into 2-ketophytanic acid and pristanic acid .


Physical And Chemical Properties Analysis

The molecular weight of 2-Hydroxyphytanic acid is 328.5 g/mol . The XLogP3-AA is 7.6 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 14 . The exact mass is 328.29774513 g/mol .

科学的研究の応用

  • Phytanic Acid Alpha-Oxidation and Peroxisomal Disorders : Accumulation of 2-hydroxyphytanic acid is observed in plasma from patients with peroxisomal disorders like rhizomelic chondrodysplasia punctata, generalized peroxisomal dysfunction, and specific beta-oxidation enzyme deficiencies. This accumulation is due to defects in phytanic acid alpha-oxidation (Ten Brink et al., 1992).

  • Decarboxylation of 2-Hydroxyphytanic Acid in Human Liver : In the alpha-oxidation of phytanic acid, 2-hydroxyphytanic acid is an intermediate. Two pathways for the decarboxylation of 2-hydroxyphytanic acid are suggested, one involving the formation of 2-ketophytanic acid, and the other, starting from 2-hydroxyphytanoyl-CoA, leading directly to pristanic acid formation (Verhoeven et al., 1997).

  • Peroxisomal Oxidation in Rat Kidney Cortex : The formation of 2-oxophytanic acid from L-2-hydroxyphytanic acid by a peroxisomal H2O2-generating oxidase in rat kidney cortex indicates the significance of 2-hydroxyphytanic acid in peroxisomal functions (Draye et al., 1987).

  • Deficiency in Zellweger Syndrome : The study on 2-hydroxyphytanic acid oxidase activity in rat and human liver and its deficiency in Zellweger syndrome provides insights into the metabolic implications of this compound in peroxisomal disorders (Wanders et al., 1994).

  • In Vivo Study of Phytanic Acid α-Oxidation : This study demonstrates α-hydroxylation of phytanic acid as a physiological process and indicates different abilities of patients with Refsum's disease and Chondrodysplasia punctata to convert phytanic acid into 2-hydroxyphytanic acid (Brink et al., 1992).

将来の方向性

The degradation of 2-Hydroxyphytanic acid suggests the existence of two pathways for decarboxylation of 2-hydroxyphytanic acid . The first one, starting from 2-hydroxyphytanic acid, involves the formation of 2-ketophytanic acid with only a small amount of pristanic acid being formed . The second pathway, which starts from 2-hydroxyphytanoyl-CoA, does not involve 2-ketophytanic acid and generates higher amounts of pristanic acid . The first pathway, which is peroxisomally localized, was found to be deficient in Zellweger syndrome, whereas the second pathway, localized in microsomes, was normally active . It is concluded that the second pathway is predominant under in vivo conditions .

特性

IUPAC Name

2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKMKXBKVBXUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933062
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyphytanic acid

CAS RN

14721-68-7
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14721-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphytanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyphytanic acid
Reactant of Route 2
2-Hydroxyphytanic acid
Reactant of Route 3
2-Hydroxyphytanic acid
Reactant of Route 4
2-Hydroxyphytanic acid
Reactant of Route 5
2-Hydroxyphytanic acid
Reactant of Route 6
2-Hydroxyphytanic acid

Q & A

Q1: What is the role of 2-hydroxyphytanic acid in phytanic acid metabolism?

A: 2-Hydroxyphytanic acid is a crucial intermediate formed during the alpha-oxidation of phytanic acid. The pathway involves the initial alpha-hydroxylation of phytanic acid to form 2-hydroxyphytanic acid. [] This step is followed by the conversion of 2-hydroxyphytanic acid to pristanic acid through decarboxylation. [] These reactions occur within peroxisomes, cellular organelles crucial for various metabolic processes. []

Q2: How does the accumulation of 2-hydroxyphytanic acid occur, and what are the associated diseases?

A2: The accumulation of 2-hydroxyphytanic acid in plasma is a hallmark of specific peroxisomal disorders. These include:

  • Rhizomelic Chondrodysplasia Punctata (RCDP): This severe disorder involves a deficiency in the enzyme responsible for 2-hydroxyphytanic acid decarboxylation. Consequently, 2-hydroxyphytanic acid builds up in the body. []
  • Generalized Peroxisomal Disorders: These disorders affect multiple peroxisomal functions, including 2-hydroxyphytanic acid decarboxylation and pristanic acid beta-oxidation, leading to the accumulation of both 2-hydroxyphytanic acid and phytanic acid. []
  • Single Peroxisomal Beta-Oxidation Enzyme Deficiencies: While not directly impacting 2-hydroxyphytanic acid metabolism, deficiencies in enzymes responsible for pristanic acid beta-oxidation can indirectly hinder phytanic acid alpha-oxidation, leading to a buildup of 2-hydroxyphytanic acid. []

Q3: What differentiates Refsum's disease from other disorders involving 2-hydroxyphytanic acid metabolism?

A: Unlike RCDP and other disorders, Refsum's disease is characterized by a defect specifically in phytanic acid alpha-hydroxylase, the enzyme responsible for the initial conversion of phytanic acid to 2-hydroxyphytanic acid. [, ] As a result, individuals with Refsum's disease accumulate phytanic acid but have normal or only slightly elevated levels of 2-hydroxyphytanic acid. []

Q4: What is the significance of the discovery of 2-oxophytanic acid in 2-hydroxyphytanic acid metabolism?

A: Research has identified 2-oxophytanic acid as another metabolite in the pathway. [, ] It is formed through the oxidation of L-2-hydroxyphytanic acid by a peroxisomal oxidase enzyme found in the rat kidney. [, ] This finding indicates an alternative route for 2-hydroxyphytanic acid metabolism.

Q5: What are the subcellular locations involved in the different pathways of 2-hydroxyphytanic acid decarboxylation?

A5: There are two identified pathways for 2-hydroxyphytanic acid decarboxylation:

  1. Peroxisomal Pathway: This pathway, deficient in Zellweger syndrome, primarily involves the conversion of 2-hydroxyphytanic acid to 2-ketophytanic acid, with a small amount of pristanic acid also being produced. [, ]
  2. Microsomal Pathway: This pathway, found to be functional in Zellweger syndrome, favors the conversion of 2-hydroxyphytanoyl-CoA to pristanic acid without involving 2-ketophytanic acid. [] This pathway appears to be the dominant route for 2-hydroxyphytanic acid decarboxylation under normal physiological conditions. []

Q6: Can 2-hydroxyphytanic acid be produced from phytanic acid by sources other than human cells?

A: Yes, research has shown that a bacterial cytochrome P450 enzyme from Sphingomonas paucimobilis can catalyze the alpha-hydroxylation of phytanic acid to form 2-hydroxyphytanic acid. [, ] This finding suggests a potential role for bacterial enzymes in phytanic acid metabolism.

Q7: How is the production of formate and CO2 related to 2-hydroxyphytanoyl-CoA in phytanic acid alpha-oxidation?

A: Studies using purified rat liver peroxisomes have shown that the formation of 2-hydroxyphytanoyl-CoA, rather than the free acid, is associated with an increased production of formate and CO2. [] This observation supports the role of 2-hydroxyphytanoyl-CoA as a true intermediate in the alpha-oxidation pathway and highlights the importance of peroxisomes in this process.

Q8: How does 2-hydroxyacyl-CoA lyase deficiency (HACL1) differ from other peroxisomal disorders?

A: Mice deficient in HACL1, the enzyme responsible for cleaving 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA, do not exhibit severe phenotypes like those observed in other alpha-oxidation enzyme deficiencies, such as Refsum disease. [] Despite accumulating phytanic and 2-hydroxyphytanic acids in the liver, HACL1-deficient mice show no apparent clinical symptoms when fed a high-phytol diet. []

Q9: What compensatory mechanisms are activated in response to HACL1 deficiency?

A9: Proteomic analysis of HACL1-deficient mice revealed a significant upregulation of proteins involved in:

  • PPAR signaling: This suggests an adaptive response to maintain lipid homeostasis. []
  • Peroxisome proliferation: This indicates an attempt to increase the capacity for fatty acid oxidation. []
  • Omega-oxidation: This alternative pathway for fatty acid degradation is activated to compensate for the blockage in alpha-oxidation. []

Q10: What are the implications of the upregulation of specific cytochrome P450 enzymes in HACL1 deficiency?

A10: The proteomic analysis of HACL1-deficient mice revealed:

  • Increased Cyp4a10 and Cyp4a14: This suggests an enhanced capacity for omega-oxidation of fatty acids. []
  • Upregulated Cyp2c55 and downregulated Cyp4f14 and Cyp2b9: These changes point to alterations in arachidonic acid metabolism, potentially impacting inflammatory processes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。